molecular formula C25H24N2O4 B2519345 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 950464-35-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2519345
CAS RN: 950464-35-4
M. Wt: 416.477
InChI Key: JTJINEWEALKBFB-UHFFFAOYSA-N
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Description

The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a functionalized amino acid derivative that is likely to possess biological activity due to its structural features. The presence of a tetrahydroquinoline core, a benzyl group, and a methoxyphenoxy moiety suggests that it could be an intermediate in the synthesis of more complex molecules, potentially with anticonvulsant properties, as indicated by the structural similarities to compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzyloxyphenylacetate with substituted benzyl amines to afford N-substituted benzyl acetamides, which are key intermediates for the synthesis of tetrahydroisoquinolines . A similar approach could be employed for the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, with the appropriate choice of starting materials and reaction conditions to introduce the methoxyphenoxy group.

Molecular Structure Analysis

The molecular structure of related compounds shows that the acetamido moiety can adopt different conformations, with varying interplanar angles between amide groups, which can influence the overall shape and potential biological activity of the molecule . The molecular features responsible for anticonvulsant activities in similar compounds have been identified, which include specific oxygen atoms and a phenyl group . These insights could be applied to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include debenzylation steps and cyclization reactions . The cyclization step is particularly crucial in forming the quinoline core, which is a common feature in the target compound and the compounds described in the papers. The synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, for example, involves a basic cyclization of an amino benzoate derivative , which could be analogous to the synthesis of the tetrahydroquinoline core in the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that the target compound may also exhibit similar interactions, which can affect its solubility, stability, and crystallinity . The functional groups present in the compound, such as the amide and ether groups, will also influence its reactivity and interaction with biological targets.

Scientific Research Applications

Structural Aspects and Properties

The research into structural aspects and properties of related compounds, such as those containing isoquinoline derivatives, highlights their ability to form crystalline salts and inclusion compounds with certain acids and hosts. These structural investigations have revealed interesting properties like fluorescence emission variations upon protonation or interaction with specific substances, indicating potential for application in material science or as fluorescent markers in biological systems (Karmakar, Sarma, & Baruah, 2007).

Synthetic Routes

Synthetic routes for structurally similar compounds emphasize the development of efficient, practical methods for producing these molecules. For instance, a novel synthesis approach for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was described, showcasing the advancements in synthetic strategies aimed at improving yield, purity, and overall efficiency, which is critical for pharmaceutical applications (Wenpeng et al., 2014).

Biological Activity and Applications

The exploration of the biological activity of similar compounds has been a significant area of research. For example, studies on the microbial transformation of hydroxamic acids into benzoxazolinones and their derivatives, including acetamides, have provided insights into their potential allelopathic properties, which could be leveraged for developing new agrochemicals (Fomsgaard, Mortensen, & Carlsen, 2004).

Pharmacological Applications

Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their toxicity and in vivo imaging potential in biological models such as zebrafish embryos. These studies provide a foundation for the development of new diagnostic or therapeutic agents based on tetrahydroquinoline structures (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-9-11-22(12-10-21)31-17-24(28)26-20-8-13-23-19(15-20)7-14-25(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15H,7,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJINEWEALKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

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